molecular formula C20H21N3O3S B2365239 3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 689767-05-3

3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2365239
CAS RN: 689767-05-3
M. Wt: 383.47
InChI Key: JDUDQRUHSHVFKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions . The synthesis of such complex molecules usually involves multiple steps, each requiring specific reagents and conditions.


Chemical Reactions Analysis

The chemical reactivity of a compound depends on its molecular structure. While specific reactions involving this compound are not available, similar compounds are known to participate in a variety of organic reactions .

Scientific Research Applications

Implication in Medicinal Chemistry

Quinazoline derivatives, including the mentioned compound, are significant in medicinal chemistry due to their role in synthesizing bioactive molecules with potential therapeutic applications. These compounds have been found to possess antibacterial activities against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. Their synthesis and modifications aim to overcome challenges such as solubility, which is crucial for developing effective medicinal agents. Research in this area hopes to address antibiotic resistance by introducing novel quinazoline derivatives with enhanced bioavailability (Tiwary et al., 2016).

Applications in Optoelectronic Materials

Quinazoline derivatives also play a vital role in the development of optoelectronic materials. Their incorporation into π-extended conjugated systems is highly valued for creating novel materials with applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The electroluminescent properties of these derivatives are particularly important for fabricating materials used in organic light-emitting diodes (OLEDs), including high-efficiency red phosphorescent OLEDs and white OLEDs. This highlights the compound's potential in improving optoelectronic device performance (Lipunova et al., 2018).

Role in Antioxidant Activity Determination

Quinazoline derivatives have been utilized in determining antioxidant activity. Various tests, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, are based on chemical reactions involving quinazoline compounds. These assays play a critical role in antioxidant analysis and the determination of antioxidant capacity of complex samples, further underscoring their importance in research focused on oxidative stress and related disorders (Munteanu & Apetrei, 2021).

Potential as Anticancer Agents

Quinazoline derivatives are extensively studied for their potential as anticancer agents. Their structural diversity and the ability to target multiple biochemical pathways make them promising candidates for cancer chemotherapy. The continuous evolution of cancer-related research has opened new avenues for these compounds to be investigated for their efficacy against various cancer types, demonstrating the critical role of quinazoline derivatives in the development of new therapeutic strategies (Marzaro et al., 2012).

properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-25-16-5-2-14(3-6-16)13-23-19(24)17-12-15(22-8-10-26-11-9-22)4-7-18(17)21-20(23)27/h2-7,12H,8-11,13H2,1H3,(H,21,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUDQRUHSHVFKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.